molecular formula C23H21F2N7OS B2948252 (2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 923511-99-3

(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2948252
CAS No.: 923511-99-3
M. Wt: 481.53
InChI Key: LNIRBJYHJSDHEO-UHFFFAOYSA-N
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Description

The compound "(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" features a triazolopyrimidine core fused with a piperazine ring and a difluoromethylthio-substituted phenyl group. Its structure combines electron-deficient heterocyclic systems (triazolopyrimidine) with a lipophilic difluoromethylthio moiety, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N7OS/c1-15-6-8-16(9-7-15)32-21-19(28-29-32)20(26-14-27-21)30-10-12-31(13-11-30)22(33)17-4-2-3-5-18(17)34-23(24)25/h2-9,14,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIRBJYHJSDHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone represents a novel class of biologically active molecules. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Core Structure : The compound consists of a difluoromethylthio-substituted phenyl group linked to a piperazine moiety, which is further substituted with a triazolopyrimidine unit.
  • Molecular Formula : C₁₉H₁₈F₂N₄OS
  • Molecular Weight : 396.43 g/mol

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Key methods include:

  • Formation of the Triazole Ring : Utilizing cycloaddition reactions to form the triazole structure.
  • Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.
  • Final Coupling : The difluoromethylthio group is introduced to the phenyl ring via electrophilic aromatic substitution.

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine benzothioates have shown potent activity against various bacterial strains such as Staphylococcus epidermidis and Staphylococcus haemolyticus . While specific data on the target compound's antimicrobial efficacy is still emerging, its structural analogs suggest potential effectiveness in combating microbial infections.

Antioxidant Properties

Compounds with similar structural motifs have demonstrated antioxidant activity by scavenging free radicals, particularly DPPH radicals . This suggests that the target compound may also possess antioxidant properties, contributing to its potential in mitigating oxidative stress-related diseases.

Antitumor Effects

Research into related triazole derivatives has revealed promising antitumor activity. For example, certain pyrimidine derivatives have shown efficacy against breast cancer cell lines (MCF-7), indicating that modifications in the structure can enhance biological activity . The target compound may similarly exhibit antitumor properties due to its complex structure.

Case Study 1: Antimicrobial Screening

In a comparative study involving various thioate derivatives, compounds structurally related to the target showed significant antimicrobial activity against gram-positive bacteria. The study highlighted how specific substitutions influenced bioactivity, suggesting that the difluoromethylthio group could enhance the compound's efficacy against pathogens .

Case Study 2: Antioxidant Evaluation

Another study evaluated a series of pyrimidine derivatives for their antioxidant capabilities. The results indicated that modifications in chemical structure significantly impacted their ability to scavenge free radicals. The findings suggest that the target compound might be effective in oxidative stress mitigation, although direct testing is required for confirmation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Key Regions

The target compound belongs to a class of piperazine-linked triazolopyrimidines with variable aryl substituents. Key analogs include:

Substituent Variations on the Phenyl Group
  • (2-Ethoxyphenyl){4-[3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}methanone (): Replaces the difluoromethylthio and p-tolyl groups with ethoxy substituents. Ethoxy groups increase hydrophilicity but reduce lipophilicity compared to the difluoromethylthio moiety.
  • 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazinyl}ethanone (): Features a fluorophenyl acetyl group and methoxyphenyl substitution. The electron-withdrawing fluorine may enhance metabolic stability, while methoxy provides moderate electron donation.
  • (2-(Methylthio)phenyl)(4-(3-(3-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl)methanone (): Substitutes difluoromethylthio with methylthio and p-tolyl with 3-methoxyphenyl.
Core Heterocyclic Modifications
  • Thiazolo[4,5-d]pyrimidine hybrids (): Replace triazolo[4,5-d]pyrimidine with thiazolo[4,5-d]pyrimidine. These compounds exhibit antifungal activity, suggesting the triazolo-pyrimidine core in the target compound may similarly target enzymatic pathways .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight logP (Predicted) Key Substituents Biological Activity (If Reported)
Target Compound ~529.5* ~3.8† Difluoromethylthio, p-tolyl Not explicitly reported (inferred SAR)
Ethoxyphenyl Analog () 529.5 ~2.9 Ethoxy, ethoxyphenyl N/A
Fluorophenyl-Methoxy Analog () 477.4 ~2.5 Fluorophenyl, methoxy N/A
Methylthio-Methoxy Analog () 461.5 ~3.2 Methylthio, 3-methoxyphenyl N/A
Thiazolo[4,5-d]pyrimidine Hybrid () ~550–600 ~3.5–4.0 Thioxo-thiazolo, triazole Antifungal (Candida spp. MIC: 0.5–8 μg/mL)

*Calculated from molecular formula (C₂₃H₂₀F₂N₇OS).
†Estimated using fragment-based methods (difluoromethylthio contributes +1.2 to logP).

Key Observations:
  • Electron Effects : The p-tolyl group (electron-donating) may stabilize charge-transfer interactions in enzyme binding pockets, whereas fluorophenyl (electron-withdrawing) could improve oxidative stability .
  • Metabolic Stability : Difluoromethylthio is less prone to oxidative metabolism than methylthio, extending half-life .

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